N3-L-Leu-OH*BHA
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Overview
Description
N3-L-Leu-OH*BHA, also known as (S)-2-azido-4-methylpentanoic acid benzhydrylamine salt, is a compound used primarily in click chemistry. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules. This compound has significant potential in binding nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-L-Leu-OH*BHA involves the azidation of leucine derivatives. The process typically includes the following steps:
Protection of the amino group: The amino group of leucine is protected using a suitable protecting group.
Azidation: The protected leucine derivative undergoes azidation to introduce the azido group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N3-L-Leu-OH*BHA primarily undergoes click reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and specific, forming stable triazole linkages.
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts.
Conditions: Mild temperatures, often in aqueous or biocompatible solvents.
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and can be used in various applications, including drug development and bioconjugation .
Scientific Research Applications
N3-L-Leu-OH*BHA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and tracking of biomolecules.
Medicine: Plays a role in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N3-L-Leu-OH*BHA involves its role as a click chemistry reagent. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications .
Comparison with Similar Compounds
Similar Compounds
Azido-Leu-OH: Similar in structure but without the benzhydrylamine salt.
2-azido-4-methylpentanoic acid: Another azido derivative of leucine.
Uniqueness
N3-L-Leu-OH*BHA is unique due to its high specificity and efficiency in click chemistry reactions. The presence of the benzhydrylamine salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
(2S)-2-azido-4-methylpentanoic acid;diphenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C6H11N3O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4(2)3-5(6(10)11)8-9-7/h1-10,13H,14H2;4-5H,3H2,1-2H3,(H,10,11)/t;5-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQXHDVIWDFRBX-ZSCHJXSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N=[N+]=[N-].C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=[N+]=[N-].C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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